

# MK-8033: A Technical Guide to a Dual c-Met/Ron Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

MK-8033 is a potent, orally active, and ATP-competitive small-molecule inhibitor that demonstrates dual specificity for the c-Met and Ron receptor tyrosine kinases (RTKs).[1][2] Both c-Met and Ron are key drivers in oncogenesis, implicated in tumor formation, progression, metastasis, angiogenesis, and resistance to various cancer therapies.[3][4][5] The aberrant activation of these RTKs, through overexpression, mutation, or amplification, is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention.[6][7] MK-8033 distinguishes itself by preferentially binding to the activated (phosphorylated) conformation of the c-Met kinase domain, a characteristic that contributes to its high specificity. [1][8][9] This technical guide provides a comprehensive overview of MK-8033, summarizing its mechanism of action, preclinical efficacy, and clinical evaluation, with a focus on quantitative data and experimental methodologies.

# **Core Properties of MK-8033**

MK-8033, with the chemical name 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8] [10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, was developed to address the oncogenic roles of c-Met and Ron.[9] Its development was unfortunately discontinued after a Phase I clinical trial showed limited clinical activity, despite being well-tolerated.[3][4]



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **MK-8033**, providing a clear comparison of its activity and properties.

Table 1: In Vitro Inhibitory Activity of MK-8033



| Target                                             | Assay Type          | IC50          | Kd (Binding<br>Affinity)                | Cell Line                     | Notes                                                       |
|----------------------------------------------------|---------------------|---------------|-----------------------------------------|-------------------------------|-------------------------------------------------------------|
| c-Met (Wild-<br>Type)                              | Kinase Assay        | 1 nM[1][8]    | 10.4 nM<br>(unphosphory<br>lated)[1][8] | -                             | ATP competitive inhibitor.[1]                               |
| c-Met<br>(Phosphorylat<br>ed)                      | Kinase Assay        | -             | 3.2 nM[1][8]                            | -                             | Preferential binding to the activated conformation. [1][8]  |
| c-Met<br>(N1100Y<br>mutant)                        | Kinase Assay        | 2.0 nM[8]     | -                                       | -                             | Potent inhibition of activating mutations.[8]               |
| c-Met<br>(Y1230C,<br>Y1230H,<br>Y1235D<br>mutants) | Kinase Assay        | 0.6 - 1 nM[8] | -                                       | -                             | Potent inhibition of oncogenic activation loop mutants. [8] |
| Ron                                                | Kinase Assay        | 7 nM[1]       | -                                       | -                             | Dual inhibitor activity.[1]                                 |
| c-Met<br>phosphorylati<br>on (Y1349)               | Cell-based<br>Assay | 0.03 μM[1]    | -                                       | GTL-16<br>(gastric<br>cancer) | Inhibition of downstream signaling.[1]                      |
| Cell<br>Proliferation                              | Cell-based<br>Assay | 0.58 μM[1][8] | -                                       | GTL-16<br>(gastric<br>cancer) | Demonstrate<br>s anti-<br>proliferative<br>activity.[1][8]  |
| Cell<br>Proliferation                              | Cell-based<br>Assay | >10 μM[8]     | -                                       | HCT116                        | No inhibition in cells without basal                        |



|                      |                 |                                    |   | c-Met<br>activation.[8]                             |
|----------------------|-----------------|------------------------------------|---|-----------------------------------------------------|
| CYP3A4<br>Inhibition | Enzyme<br>Assay | 31%<br>inhibition at -<br>10 μM[1] | - | Indicates potential for drug-drug interactions. [1] |

Table 2: In Vivo Efficacy of MK-8033 in a GTL-16 Gastric Cancer Xenograft Model

| Dose (Oral<br>Administration) | Dosing Schedule            | Tumor Growth<br>Inhibition | Notes                                                                      |
|-------------------------------|----------------------------|----------------------------|----------------------------------------------------------------------------|
| 3 mg/kg                       | Twice daily for 21 days    | 22%[1][8]                  | Dose-dependent anti-<br>tumor efficacy.[8]                                 |
| 10 mg/kg                      | Twice daily for 21 days    | 18%[1][8]                  | Dose-dependent anti-<br>tumor efficacy.[8]                                 |
| 30 mg/kg                      | Twice daily for 21 days    | 57%[1][8]                  | Dose-dependent anti-<br>tumor efficacy.[8]                                 |
| 100 mg/kg                     | Twice daily for 21<br>days | 86%[1][8]                  | Resulted in essentially complete inhibition of p-Met (Y1349) in tumors.[8] |

Table 3: Pharmacokinetic Properties of MK-8033

| Species | Bioavailability | Half-life (t1/2) | Notes                   |
|---------|-----------------|------------------|-------------------------|
| Rat     | 35%[1]          | 0.8 h[1]         | Moderate clearance. [1] |
| Dog     | 33%[1]          | 3.1 h[1]         | Moderate clearance.     |



# **Signaling Pathways and Mechanism of Action**

**MK-8033** exerts its anti-tumor effects by inhibiting the kinase activity of both c-Met and Ron, thereby blocking their downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[4][6][11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. medchemexpress.com [medchemexpress.com]

## Foundational & Exploratory





- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-8033 | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 9. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [MK-8033: A Technical Guide to a Dual c-Met/Ron Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7980975#mk-8033-as-a-dual-c-met-ron-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com